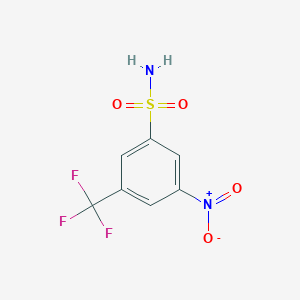
4-(morpholin-4-yl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(morpholin-4-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClNO3S. It is a sulfonyl chloride derivative that features a morpholine ring attached to a benzene ring via a sulfonyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(morpholin-4-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Condensation reactions: It can react with amines to form sulfonamide linkages, which are important in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Catalysts: Bases like triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Major Products
The major products formed from the reactions of this compound include sulfonamides, sulfonic acids, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(morpholin-4-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(morpholin-4-yl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the reaction conditions and the nucleophile used. The molecular targets and pathways involved are primarily related to the chemical reactivity of the sulfonyl chloride group.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a morpholine ring.
4-(pyrrolidine-1-sulfonyl)benzenesulfonyl chloride: Contains a pyrrolidine ring instead of a morpholine ring.
4-(aminosulfonyl)benzenesulfonyl chloride: Features an amino group instead of a morpholine ring.
Uniqueness
4-(morpholin-4-yl)benzene-1-sulfonyl chloride is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. The morpholine ring can participate in hydrogen bonding and other interactions, making this compound particularly useful in the synthesis of biologically active molecules and pharmaceuticals.
Properties
CAS No. |
125393-22-8 |
|---|---|
Molecular Formula |
C10H12ClNO3S |
Molecular Weight |
261.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



